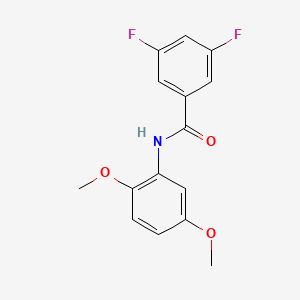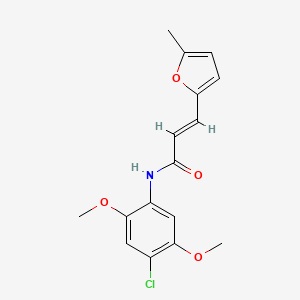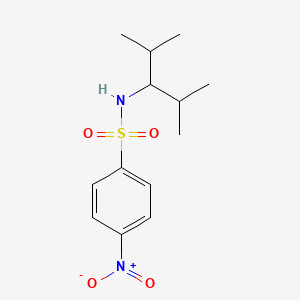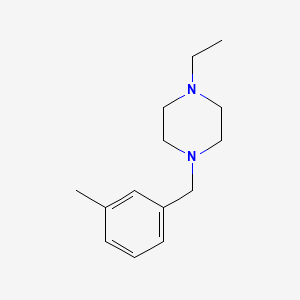![molecular formula C18H14N4 B5777838 2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5777838.png)
2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用机制
The mechanism of action of 2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine is not fully understood, but it is believed to interact with various biological targets. This compound has been found to inhibit the activity of protein kinases, which play a critical role in cancer development and progression. Additionally, this compound has been found to modulate the activity of neurotransmitter receptors, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the activity of protein kinases, which play a critical role in cancer development and progression. Additionally, this compound has been found to modulate the activity of neurotransmitter receptors, which are involved in various neurological disorders. This compound has also been found to exhibit anti-inflammatory activity, making it a potential therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its ability to interact with various biological targets. This makes it a valuable tool for investigating various biological processes. Additionally, the synthesis of this compound has been optimized to improve its purity and yield, making it more accessible for scientific research applications. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
未来方向
There are several future directions for research on 2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine. One area of research is the development of this compound as a therapeutic agent for cancer and neurological disorders. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential interactions with other biological targets. Finally, the synthesis of this compound can be further optimized to improve its yield and purity, making it more accessible for scientific research applications.
合成方法
The synthesis of 2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 2-aminopyrazole with ethyl acetoacetate, followed by the condensation of the resulting product with 3-pyridinecarboxaldehyde and phenylhydrazine. This reaction yields the desired compound in moderate to high yields. The synthesis of this compound has been optimized to improve its purity and yield, making it more accessible for scientific research applications.
科学研究应用
2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine has been found to have various scientific research applications due to its ability to interact with various biological targets. This compound has been used to investigate the role of protein kinases in cancer, the regulation of inflammation, and the modulation of neurotransmitter receptors. Additionally, this compound has been used as a tool for drug discovery, as it has been found to exhibit promising activity against various disease targets.
属性
IUPAC Name |
2-methyl-3-phenyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-13-17(14-6-3-2-4-7-14)18-20-11-9-16(22(18)21-13)15-8-5-10-19-12-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHJWRIAKFQKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide](/img/structure/B5777771.png)


![1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone](/img/structure/B5777783.png)


![4-methyl-2-[(3-quinolinylamino)methyl]phenol](/img/structure/B5777824.png)
![1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B5777826.png)

![8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5777833.png)
![2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777835.png)
![N-allyl-2-(4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777846.png)
![2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5777856.png)